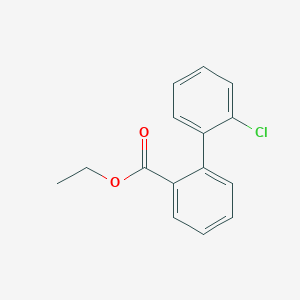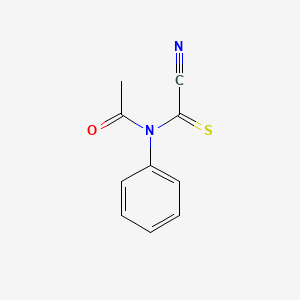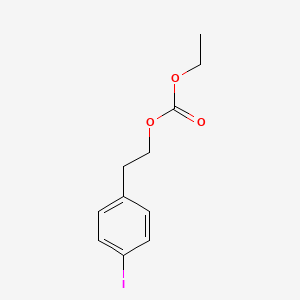![molecular formula C11H14N4O4 B13806354 9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is renowned for its significant role in biomedical research, particularly in the study of antiviral and antitumor activities. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in various scientific investigations.
准备方法
The synthesis of 9-Deaza-2’-deoxyguanosine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the deoxyribofuranosyl moiety: This is achieved through glycosylation reactions, where the sugar moiety is attached to the nucleobase.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
化学反应分析
9-Deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the amino group, can lead to the formation of various analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
9-Deaza-2’-deoxyguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: This compound is employed in studies of DNA replication and repair, as it can be incorporated into DNA strands.
Medicine: Due to its antiviral and antitumor properties, it is investigated for potential therapeutic applications in treating viral infections and cancers.
Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 9-Deaza-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This incorporation can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
9-Deaza-2’-deoxyguanosine is unique due to its structural modification, which distinguishes it from other nucleoside analogs. Similar compounds include:
2’-Deoxyguanosine: A natural nucleoside involved in DNA synthesis.
7-Deaza-2’-deoxyguanosine: Another synthetic analog with similar applications but different structural features.
2-Amino-7-deazaguanosine: A related compound with modifications at different positions on the nucleobase.
These compounds share some biological activities but differ in their specific interactions with molecular targets and their overall efficacy in various applications.
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-5-1-2-15(9(5)10(18)14-11)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1 |
InChI 键 |
QEMFQUYGFKEFJC-XLPZGREQSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C(=O)NC(=N3)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC3=C2C(=O)NC(=N3)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



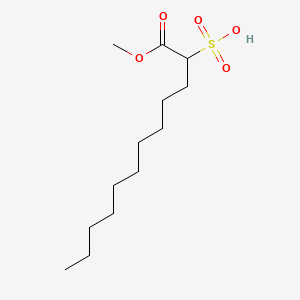
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
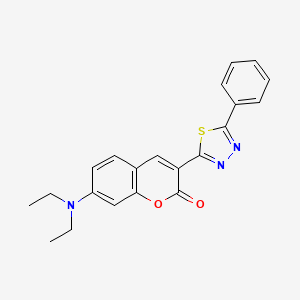
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
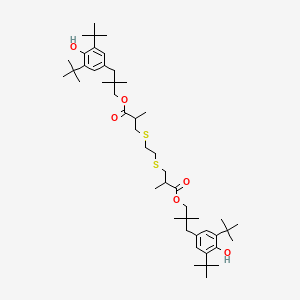
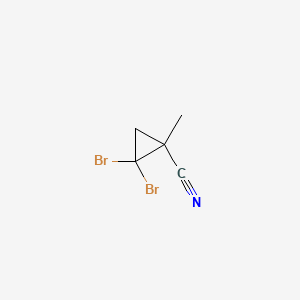
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
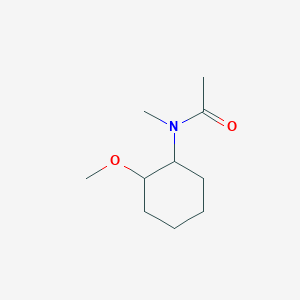
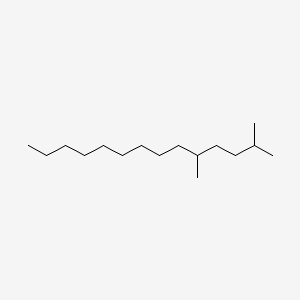
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
